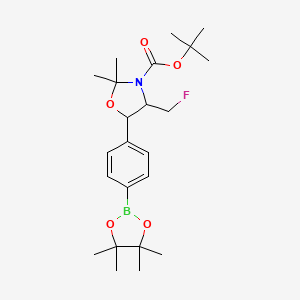
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluoromethyl group, a tert-butyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the oxazolidine ring: This can be achieved through the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the dioxaborolane moiety: This can be accomplished through a Suzuki-Miyaura coupling reaction, using a boronic acid or ester and a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to active sites and blocking enzymatic activity.
Modulating signaling pathways: Interfering with key signaling molecules and pathways involved in cellular processes.
Inducing apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Biological Activity
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate is a complex organic compound featuring a unique oxazolidine structure. Its biological activity and potential therapeutic applications are of significant interest in medicinal chemistry. This article reviews the compound's biological properties based on available research data.
Chemical Structure and Properties
The compound possesses a chiral oxazolidine ring with several functional groups that influence its reactivity and biological activity. The presence of the fluoromethyl group and the boron-containing moiety enhances its potential interactions with biological targets.
The mechanism of action for oxazolidine derivatives typically involves:
- Enzyme Inhibition : The oxazolidine ring can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Nucleophilic Attack : The fluoromethyl group may act as an electrophile in nucleophilic substitution reactions, leading to modifications in protein structures or functions.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of related oxazolidine compounds:
- Antimicrobial Activity : Oxazolidines have shown promise as antimicrobial agents. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria by inhibiting protein synthesis .
- Anticancer Potential : Some oxazolidine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures were tested against HeLa cells and showed significant inhibition of cell proliferation .
- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on specific enzymes involved in metabolic pathways. For example, certain oxazolidines have been identified as inhibitors of human carbonic anhydrase (hCA), with varying potencies .
Case Studies
Several studies provide insights into the biological activity of oxazolidine derivatives:
- Study on Antimicrobial Efficacy : A series of oxazolidines were synthesized and evaluated for their antibacterial properties against resistant strains of bacteria. One derivative exhibited an IC50 value of 12 μM against Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro studies demonstrated that a related oxazolidine derivative had an IC50 value of 15 μM against breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Enzyme Interaction Studies : Research indicated that certain oxazolidines could inhibit hCA activity with IC50 values ranging from 0.1 to 10 μM depending on the substituents on the oxazolidine ring .
Data Tables
Properties
Molecular Formula |
C23H35BFNO5 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H35BFNO5/c1-20(2,3)29-19(27)26-17(14-25)18(28-23(26,8)9)15-10-12-16(13-11-15)24-30-21(4,5)22(6,7)31-24/h10-13,17-18H,14H2,1-9H3 |
InChI Key |
FXFTWFBHWKIGAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(N(C(O3)(C)C)C(=O)OC(C)(C)C)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















